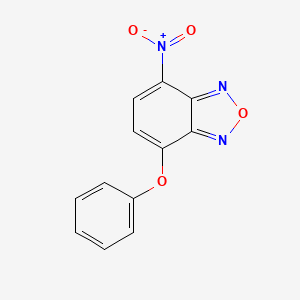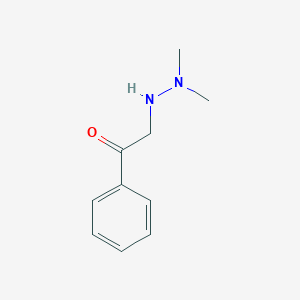![molecular formula C13H12ClFN2O2 B12909755 4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 88093-98-5](/img/structure/B12909755.png)
4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a fluorobenzyl group attached to a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluorobenzyl groups.
科学的研究の応用
4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The presence of the chloro, ethyl, and fluorobenzyl groups can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-2-ethyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a methyl group instead of a fluorine atom.
4-Chloro-2-ethyl-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of a fluorine atom.
4-Chloro-2-ethyl-5-((4-bromobenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties
特性
CAS番号 |
88093-98-5 |
|---|---|
分子式 |
C13H12ClFN2O2 |
分子量 |
282.70 g/mol |
IUPAC名 |
4-chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C13H12ClFN2O2/c1-2-17-13(18)12(14)11(7-16-17)19-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3 |
InChIキー |
MTXQXADZVVGLEO-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)








![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
